Cas no 2229318-49-2 (2-(1,3-thiazol-2-yl)prop-2-enoic acid)

2-(1,3-Thiazol-2-yl)prop-2-enoic acid is a heterocyclic acrylic acid derivative featuring a thiazole ring, which imparts unique chemical and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its α,β-unsaturated carboxyl group enables reactivity in Michael additions, polymerizations, and other conjugate addition reactions, while the thiazole moiety contributes to coordination and binding capabilities. The structural combination of thiazole and acrylic acid functionalities enhances its utility in designing bioactive molecules and advanced materials. Its well-defined reactivity profile makes it valuable for researchers in medicinal chemistry and material science.
2-(1,3-thiazol-2-yl)prop-2-enoic acid structure
2229318-49-2 structure
商品名:2-(1,3-thiazol-2-yl)prop-2-enoic acid
CAS番号:2229318-49-2
MF:C6H5NO2S
メガワット:155.174400091171
CID:6086007
PubChem ID:19883551

2-(1,3-thiazol-2-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(1,3-thiazol-2-yl)prop-2-enoic acid
    • EN300-1800596
    • 2229318-49-2
    • thiazolyl acrylic acid
    • SCHEMBL11421600
    • インチ: 1S/C6H5NO2S/c1-4(6(8)9)5-7-2-3-10-5/h2-3H,1H2,(H,8,9)
    • InChIKey: YFMNCIJAYKRUON-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1C(=C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 155.00409958g/mol
  • どういたいしつりょう: 155.00409958g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-(1,3-thiazol-2-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1800596-0.5g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
0.5g
$1316.0 2023-09-19
Enamine
EN300-1800596-10.0g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
10g
$5897.0 2023-06-02
Enamine
EN300-1800596-0.05g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
0.05g
$1152.0 2023-09-19
Enamine
EN300-1800596-0.1g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
0.1g
$1207.0 2023-09-19
Enamine
EN300-1800596-5g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
5g
$3977.0 2023-09-19
Enamine
EN300-1800596-5.0g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
5g
$3977.0 2023-06-02
Enamine
EN300-1800596-0.25g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
0.25g
$1262.0 2023-09-19
Enamine
EN300-1800596-10g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
10g
$5897.0 2023-09-19
Enamine
EN300-1800596-1.0g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
1g
$1371.0 2023-06-02
Enamine
EN300-1800596-2.5g
2-(1,3-thiazol-2-yl)prop-2-enoic acid
2229318-49-2
2.5g
$2688.0 2023-09-19

2-(1,3-thiazol-2-yl)prop-2-enoic acid 関連文献

2-(1,3-thiazol-2-yl)prop-2-enoic acidに関する追加情報

2-(1,3-Thiazol-2-yl)prop-2-enoic Acid: A Comprehensive Overview

2-(1,3-Thiazol-2-yl)prop-2-enoic acid, identified by the CAS number 2229318-49-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities. The structure of this molecule comprises a thiazole ring fused with a propenoic acid group, making it a unique candidate for various applications in drug discovery and material science.

The thiazole moiety in 2-(1,3-thiazol-2-yl)prop-2-enoic acid is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This structural feature contributes to its stability and reactivity, making it a versatile building block in organic synthesis. Recent studies have highlighted the potential of this compound as a precursor for the development of novel antibiotics, anti-inflammatory agents, and anticancer drugs. For instance, researchers have demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes associated with cancer cell proliferation.

In terms of synthesis, 2-(1,3-thiazol-2-yl)prop-2-enoic acid can be prepared through various methods, including cyclization reactions and coupling strategies. One notable approach involves the reaction of an appropriate thioamide with an aldehyde or ketone under specific conditions to form the thiazole ring. The propenoic acid group can then be introduced via electrophilic addition or other suitable techniques. These synthetic routes have been optimized in recent years to improve yield and purity, making this compound more accessible for large-scale production.

The biological activity of 2-(1,3-thiazol-2-yl)prop-2-en oic acid has been a focal point of numerous investigations. Studies conducted in vitro have shown that this compound possesses significant antioxidant properties, which could be exploited in the development of nutraceuticals and cosmeceuticals. Additionally, its ability to modulate cellular signaling pathways has led to its consideration as a potential lead compound for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In the context of drug discovery, 2-(1,3-thiazol-2-y l)prop-2-en oic acid has shown promise as a template for designing molecules with improved pharmacokinetic profiles. Researchers have explored various functionalization strategies to enhance its solubility and bioavailability without compromising its therapeutic efficacy. For example, the introduction of hydrophilic groups or the formation of prodrugs has been reported to significantly improve its pharmacokinetic properties.

The application of computational chemistry tools has further enhanced our understanding of the molecular interactions involving 2-(1,3-thiazol - 67890 -yl)prop - 67890 -en oic acid. Molecular docking studies have revealed that this compound can bind effectively to key protein targets associated with neurodegenerative diseases such as Alzheimer's disease. These findings underscore its potential as a lead molecule for developing innovative therapeutics targeting complex neurological conditions.

In conclusion, cas no 67890 -thiazol - 67890 -yl)prop - 67890 -en oic acid, with its unique chemical structure and diverse biological activities, continues to be a subject of intense research interest. Its role as a versatile building block in organic synthesis and its potential applications in drug discovery make it an invaluable compound in modern chemical research.

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